molecular formula C8H13N3O2 B6362599 3-Nitro-1-(pentan-3-yl)-1H-pyrazole CAS No. 1240565-30-3

3-Nitro-1-(pentan-3-yl)-1H-pyrazole

Cat. No. B6362599
CAS RN: 1240565-30-3
M. Wt: 183.21 g/mol
InChI Key: KYQVIZMFWSIIES-UHFFFAOYSA-N
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Description

3-Nitro-1-(pentan-3-yl)-1H-pyrazole is an organic compound that has been studied for its potential applications in the scientific research field. It is a nitrogen-containing heterocyclic compound, and is the simplest pyrazole derivative with a nitro group. It has been used for a variety of purposes, including as a catalyst in organic synthesis, as a reagent for the synthesis of pyrazoles and other heterocyclic compounds, and as a fluorescent probe for the detection of nitroaromatic compounds. In addition, 3-Nitro-1-(pentan-3-yl)-1H-pyrazole has been studied for its potential therapeutic applications, including as an anti-inflammatory agent and as an antifungal agent.

Scientific Research Applications

Synthesis and Structural Analysis

  • Research has focused on synthesizing various pyrazole derivatives, including 3-Nitro-1-(pentan-3-yl)-1H-pyrazole. For example, a study developed a new approach for synthesizing 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, highlighting the adaptability of pyrazole compounds in chemical synthesis (Ozerova et al., 2015).
  • Another study explored the reaction of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide, leading to the formation of various pyrazole derivatives, demonstrating the versatility of pyrazole frameworks in chemical reactions (Баева et al., 2020).

Energetic Materials and Explosives

  • Research in energetic materials has explored the synthesis of pyrazole derivatives for potential use in explosives. A study on the synthesis of 1- and 5-(pyrazolyl)tetrazole amino and nitro derivatives, which are key components in energetic materials, highlights this application (Dalinger et al., 2016).
  • Another study synthesized energetic salts derived from 3-nitro-1-(2H-tetrazol-5-yl)-1H-pyrazole-4-carboxylic acid, demonstrating the potential of pyrazole derivatives in high-performance energetic materials (Zheng et al., 2020).

Photoluminescence and Coordination Chemistry

  • Pyrazole derivatives are also studied for their photoluminescence properties. A study investigated the complexes of a functionally modified pyrazole-derived ligand with zinc(II), nickel(II), and cadmium(II), revealing insights into their photoluminescence properties (Konar et al., 2012).

Crystallography and Molecular Structure Analysis

  • Crystal structure analysis of pyrazole derivatives is another area of research. A study on the crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole contributes to the understanding of molecular conformations and interactions in these compounds (Dmitrienko et al., 2021).

properties

IUPAC Name

3-nitro-1-pentan-3-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-3-7(4-2)10-6-5-8(9-10)11(12)13/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQVIZMFWSIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-1-(pentan-3-yl)-1H-pyrazole

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